Hexyl palmitate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

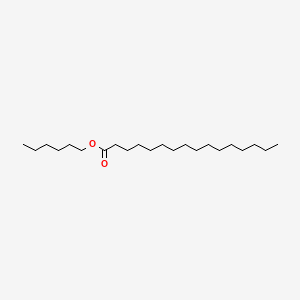

2D Structure

Properties

CAS No. |

42232-25-7 |

|---|---|

Molecular Formula |

C22H44O2 |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

hexyl hexadecanoate |

InChI |

InChI=1S/C22H44O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-22(23)24-21-19-8-6-4-2/h3-21H2,1-2H3 |

InChI Key |

IOVYZELOJXWQKD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCC |

Other CAS No. |

42232-25-7 |

Origin of Product |

United States |

Synthesis Pathways and Methodological Advancements

Chemical Esterification and Transesterification Approaches

Chemical esterification involves the reaction of a carboxylic acid (palmitic acid) with an alcohol (hexanol) to form an ester (hexyl palmitate) and water. To drive the equilibrium towards the product side, water is often removed from the reaction mixture as it is formed.

Transesterification, on the other hand, involves the reaction of an existing ester with an alcohol. For instance, palm oil methyl ester can be transesterified with 2-ethylhexanol using a catalyst like sodium methoxide (B1231860). researchgate.netcsic.escsic.es This process is also reversible, and the removal of the byproduct alcohol (in this case, methanol) is crucial for maximizing the yield of the desired this compound. researchgate.net

The efficiency and economic viability of this compound synthesis are highly dependent on the careful control and optimization of several key reaction parameters.

Temperature plays a critical role in the kinetics of esterification and transesterification reactions. Generally, an increase in temperature enhances the reaction rate. However, excessively high temperatures can lead to undesirable side reactions and energy inefficiency. For the transesterification of palm oil methyl ester with 2-ethylhexanol, studies have shown that while the reaction can be carried out at temperatures ranging from 80°C to 140°C, an optimal temperature of 70°C is often selected as it provides a high conversion rate without excessive energy consumption. researchgate.netcsic.escsic.es In some cases, complete conversion has been achieved in less than 10 minutes at temperatures between 70°C and 100°C. csic.es

Table 1: Effect of Temperature on Ethylhexyl Ester Conversion

| Temperature (°C) | Conversion (%) | Reference |

|---|---|---|

| 70 | 98 | csic.es |

| 80 | ~99 | researchgate.net |

| 100 | ~99 | csic.es |

| 140 | High | researchgate.net |

The molar ratio of the reactants, specifically the alcohol to the acid or initial ester, significantly influences the equilibrium and, consequently, the product yield. In the transesterification synthesis of this compound, an excess of the alcohol (2-ethylhexanol) is typically used to shift the reaction equilibrium towards the formation of the product. Research has indicated that a molar ratio of palm oil methyl ester to 2-ethylhexanol of 1:2 results in a high yield of approximately 98%. csic.escsic.es Further increasing the excess of alcohol may not lead to a significant increase in conversion and can complicate the purification process.

Table 2: Influence of Molar Ratio on Ethylhexyl Ester Conversion

| Molar Ratio (POME:2EH) | Conversion (%) | Reference |

|---|---|---|

| 1:1.5 | 97.6 | researchgate.net |

| 1:2 | 98.8 | researchgate.netcsic.es |

| 1:2.2 | High | researchgate.net |

The choice and concentration of the catalyst are paramount in the chemical synthesis of this compound. For transesterification, alkaline catalysts such as sodium methoxide are commonly employed. researchgate.netcsic.escsic.es The catalyst concentration needs to be optimized, as too little will result in a slow reaction, while too much can lead to the formation of soaps through saponification, which complicates product separation and reduces the yield. researchgate.net Studies have utilized sodium methoxide concentrations in the range of 1-2% w/w. researchgate.netcsic.escsic.es For the esterification of saturated palm fatty acid distillate, sulfuric acid has been used as a catalyst, with optimal results observed at a concentration of 5%. tubitak.gov.tr

Table 3: Catalyst Concentration in Ester Synthesis

| Catalyst | Concentration (% w/w) | Reactants | Reference |

|---|---|---|---|

| Sodium Methoxide | 1-2 | Palm Oil Methyl Ester + 2-Ethylhexanol | researchgate.netcsic.escsic.es |

| Sulfuric Acid | 5 | Saturated Palm Fatty Acid Distillate + Trimethylolpropane (B17298) | tubitak.gov.tr |

Pressure regulation is a key factor, particularly in transesterification reactions where the removal of a volatile byproduct is necessary to drive the reaction forward. In the synthesis of palm-based ethylhexyl ester, the reaction is often carried out under vacuum. researchgate.netcsic.escsic.esresearchgate.net A fixed pressure of 1.5 mbar has been reported to be effective in facilitating the continual withdrawal of methanol, thereby promoting the reaction to completion in a significantly shorter time. csic.esresearchgate.net This vacuum application is a critical methodological advancement for enhancing the efficiency of the transesterification process.

The kinetics of this compound synthesis describe how the reaction rate is influenced by factors such as reactant concentrations and temperature. Understanding the reaction kinetics is essential for designing efficient industrial processes. For the transesterification of palm oil methyl ester with 2-ethylhexanol, the reaction is observed to be very rapid, with complete conversion to ethylhexyl ester being achieved in less than 30 minutes under optimal conditions. csic.escsic.es In fact, some studies have reported reaction completion in less than 10 minutes. csic.esresearchgate.net The rate constant for this reaction has been found to be in the range of 0.44 to 0.66 s⁻¹, with an activation energy of 15.6 kJ·mol⁻¹. researchgate.net The esterification of palmitic acid, on the other hand, is generally a slower process. For instance, the esterification of saturated palm fatty acid distillate with trimethylolpropane required 6 hours to achieve optimal yield. tubitak.gov.tr

Table 4: Reaction Time for High Conversion in Ester Synthesis

| Reaction | Time | Conversion (%) | Reference |

|---|---|---|---|

| Transesterification (POME + 2EH) | < 10 min | ~98 | csic.esresearchgate.net |

| Transesterification (POME + 2EH) | < 30 min | 98 | csic.es |

| Esterification (SFA-PFAD + TMP) | 6 h | 93 | tubitak.gov.tr |

Enzymatic Synthesis and Biocatalysis

Lipase-Catalyzed Esterification and Transesterification

Optimization of Enzymatic Reaction Parameters

Enzyme Loading and Activity Profiles

The concentration of the lipase (B570770), or enzyme loading, is a critical factor that directly impacts the rate of esterification. Generally, an increase in the amount of enzyme leads to a higher conversion rate by providing more active sites for the reaction. nih.gov However, beyond a certain point, the conversion rate may plateau or even decrease. nih.gov This can be attributed to factors such as substrate saturation at the enzyme's active sites or potential mass transfer limitations caused by an excess of the enzyme biocatalyst. nih.gov

In studies on similar long-chain esters like 2-ethylthis compound, optimal enzyme concentrations have been identified. For instance, one study determined that an enzyme loading of 5.61% (w/w) was optimal for achieving a high conversion rate. researchgate.netscielo.br Another investigation found that enzyme concentrations between 5 to 10.5 wt.% were effective, with an optimal loading of 10.5 wt% yielding a 93% conversion. researchgate.netresearchgate.net Research on the synthesis of puerarin (B1673276) palmitate showed that increasing the Novozym 435 concentration from 10 g/L to 20 g/L enhanced the conversion, which then remained stable at higher concentrations. nih.gov Similarly, in the synthesis of octyl formate, the highest conversion was achieved with 15 g/L of Novozym 435, while higher concentrations led to a slight decrease in conversion. nih.gov

Table 1: Effect of Enzyme Loading on Ester Synthesis

| Ester | Lipase | Enzyme Loading | Conversion/Yield | Source |

|---|---|---|---|---|

| 2-Ethylthis compound | Fermase CALB 10000 | 5.61% (w/w) | 96.56% | researchgate.netscielo.br |

| 2-Ethylthis compound | Novozym 435 | 10.5 wt% | 93% | researchgate.net |

| Octyl Formate | Novozym 435 | 15 g/L | 70.55% | nih.gov |

| Puerarin Palmitate | Novozym 435 | 20 g/L | High | nih.gov |

Substrate Molar Ratios for Biocatalytic Efficiency

The molar ratio of the substrates—palmitic acid and hexanol—is a crucial variable in driving the esterification reaction towards maximum product formation. According to Le Chatelier's principle, using an excess of one of the reactants, typically the alcohol, can shift the reaction equilibrium to favor a higher ester yield. researchgate.net However, an excessive amount of alcohol can also lead to enzyme inhibition or cause issues with increased viscosity of the reaction medium. researchgate.net

For the synthesis of 2-ethylthis compound, various optimal molar ratios have been reported. One study using an immobilized lipase from Candida sp. 99-125 found an optimal palmitic acid to alcohol molar ratio of 1:1.3 to 1:1.5. bohrium.com In another study utilizing ultrasound assistance, a higher alcohol ratio of 1:5.5 (acid:alcohol) resulted in a 96.56% conversion. researchgate.netscielo.br Research with Novozym 435 also identified a 1:5.5 molar ratio as optimal. researchgate.net Conversely, some studies have noted that an excess of alcohol can have an inhibitory effect on the enzyme's activity. bohrium.com For instance, in the synthesis of octyl formate, a 1:7 molar ratio of formic acid to octanol (B41247) yielded the highest conversion of 80.71%. nih.gov

Table 2: Optimal Substrate Molar Ratios in Ester Synthesis

| Ester | Lipase/Catalyst | Acid:Alcohol Molar Ratio | Conversion/Yield | Source |

|---|---|---|---|---|

| 2-Ethylthis compound | Candida sp. 99-125 | 1:1.3 - 1:1.5 | >95% | bohrium.com |

| 2-Ethylthis compound | Fermase CALB 10000 | 1:5.5 | 96.56% | researchgate.netscielo.br |

| 2-Ethylthis compound | Novozym 435 | 1:5.5 | 93% | researchgate.net |

| Octyl Formate | Novozym 435 | 1:7 | 80.71% | nih.gov |

| Hexyl Formate | Lipase | 1:3 to 1:7 | High | google.com |

Temperature Effects on Lipase Activity and Stability

Temperature significantly influences the rate of enzymatic reactions. An increase in temperature generally accelerates the reaction by increasing the kinetic energy of molecules, leading to more frequent collisions between the enzyme and substrates. google.comnuffieldfoundation.org However, each enzyme has an optimal temperature range for maximum activity. nuffieldfoundation.org Exceeding this temperature can cause thermal denaturation, where the enzyme loses its three-dimensional structure and, consequently, its catalytic function. nuffieldfoundation.orgnih.gov

Table 3: Temperature Optima for Lipase-Catalyzed Esterification

| Ester | Lipase | Optimal Temperature | Key Finding | Source |

|---|---|---|---|---|

| 2-Ethylthis compound | Candida sp. 99-125 | 40°C | Achieved 97% esterification after 12 hours. | bohrium.com |

| Octyl Formate | Novozym 435 | 40°C | Identified as the optimal temperature for maximum conversion. | nih.govresearchgate.net |

| Hexyl Formate | Lipase | 35-45°C | Temperatures above 50°C risk enzyme denaturation. | google.com |

| 2-Ethylthis compound | Novozym 435 | 70°C | Optimal for high conversion in a solvent-free system. | researchgate.net |

| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | 70-80°C | Higher temperature (80°C) increased rate but 70°C was better for enzyme reuse. | mdpi.com |

Reaction Time Profiles in Biocatalysis

The duration of the reaction is a key factor in process optimization, influencing both the final product yield and the economic viability of the synthesis. The reaction profile typically shows a rapid initial increase in conversion, which then slows as the substrates are consumed and the reaction approaches equilibrium. nih.govresearchgate.net

In the ultrasound-assisted synthesis of 2-ethylthis compound, a conversion of 94.39% was achieved within 120 minutes. researchgate.net For the synthesis of 2-ethylthis compound using an immobilized lipase membrane, a reaction time of 6-10 hours was required to achieve over 95% conversion. bohrium.comresearchgate.net Another study using microwave irradiation to synthesize the same ester reported achieving a 99% conversion in about 3 hours. proquest.com The synthesis of puerarin palmitate demonstrated a very rapid conversion, reaching over 98% in just 120 minutes under optimal conditions. nih.gov These findings highlight that reaction time is highly dependent on the specific catalytic system, including the type of lipase, reaction conditions, and the use of enhancing technologies like ultrasound or microwaves.

Table 4: Reaction Time for High Conversion in Ester Synthesis

| Ester | Technology/Catalyst | Reaction Time | Conversion/Yield | Source |

|---|---|---|---|---|

| 2-Ethylthis compound | Ultrasound-assisted, Fermase CALB 10000 | 120 min | 94.39% | researchgate.net |

| 2-Ethylthis compound | Immobilized Lipase Membrane | 6-10 h | >95% | bohrium.comresearchgate.net |

| 2-Ethylthis compound | Microwave-assisted, Immobilized QLM | ~3 h | 99% | proquest.com |

| Puerarin Palmitate | Novozym 435 | 120 min | 98.33% | nih.gov |

| Vanillyl Hexanoate | CALB | 48 h | ~60% | nih.gov |

Solvent-Free Systems in Enzymatic Synthesis

Performing enzymatic esterification in solvent-free systems (SFS) is a significant advancement in green chemistry. mdpi.comrsc.org This approach eliminates the need for organic solvents, which are often hazardous and require complex downstream separation processes. mdpi.com In an SFS, the reaction medium consists solely of the substrates (palmitic acid and hexanol), which increases the concentration of reactants and can enhance the volumetric productivity of the reactor. um.esmdpi.com

Solvent-free synthesis of various esters, including 2-ethylthis compound, has been successfully demonstrated. um.esresearchgate.netresearchgate.netscielo.br The benefits include reduced reactor volume, lower energy consumption, and the production of a "natural" labeled product, which is highly desirable in the cosmetics industry. um.es While SFS offers many advantages, challenges such as high viscosity or potential substrate inhibition must be managed by optimizing other parameters like temperature and molar ratio. researchgate.netmdpi.com The successful application of SFS for producing high-quality cetyl esters, including cetyl palmitate, with conversions exceeding 98.5% underscores the industrial potential of this environmentally friendly methodology. um.es

Application of Ultrasound Technology in Biocatalysis

Ultrasound-assisted biocatalysis has emerged as a promising technology to intensify the synthesis of esters like this compound. scielo.brresearchgate.net The application of ultrasonic waves can significantly enhance reaction rates and shorten reaction times. jst.go.jpresearchgate.net This enhancement is attributed to the phenomenon of acoustic cavitation—the formation, growth, and collapse of microbubbles—which improves mass transfer between the immiscible phases (if any) and between the bulk liquid and the surface of the immobilized enzyme. scielo.brmdpi.com This effectively overcomes mass transfer barriers that can limit the rate of enzymatic reactions. researchgate.net

In the synthesis of 2-ethylthis compound, ultrasound assistance led to a conversion of 96.56% in just 120 minutes under optimized conditions of 79.54 W power and a 48.04% duty cycle. researchgate.netscielo.br Studies have shown that ultrasound can reduce the reaction time for ester synthesis by several hours compared to conventional mechanical stirring. jst.go.jp However, it is important to control the ultrasound power, as excessive power can generate intense localized heat and mechanical stress, potentially leading to enzyme inactivation. scielo.brmdpi.com The combination of ultrasound with a vacuum system has also been explored to further improve efficiency by removing water, a byproduct that can inhibit the forward reaction. mdpi.comresearchgate.net

Enzyme Immobilization Techniques

Immobilizing lipases on solid supports is a cornerstone of industrial biocatalysis, transforming the enzyme from a soluble, homogeneous catalyst into a more robust, heterogeneous one. begellhouse.comnih.gov This strategy offers several key advantages: it facilitates the easy separation of the enzyme from the product, allows for the reuse of the biocatalyst over multiple batches, and can enhance the enzyme's stability against changes in temperature and pH. begellhouse.commdpi.comnih.gov

Several techniques are used for enzyme immobilization:

Adsorption: This method involves the physical binding of the enzyme to the surface of a carrier material, such as a polymer resin or porous silica, through weak forces like van der Waals or hydrophobic interactions. nih.gov It is a simple and common method, and commercial biocatalysts like Novozym 435 (Candida antarctica lipase B adsorbed on a macroporous acrylic resin) are widely used. researchgate.net

Covalent Binding: This technique forms strong, stable chemical bonds between the enzyme and the support material. nih.gov This irreversible method can significantly enhance enzyme stability. nih.gov

Entrapment: In this method, the enzyme is physically confined within the porous network of a polymer gel or fiber. nih.govnih.gov The pore size is controlled to retain the large enzyme molecule while allowing smaller substrate and product molecules to diffuse freely. nih.gov

Cross-Linking: Enzymes can be linked to each other using a bifunctional reagent like glutaraldehyde, forming aggregates. nih.gov When these aggregates are formed on a support, they are known as cross-linked enzyme aggregates (CLEAs).

For the synthesis of esters like this compound, immobilized lipases are extensively used. For example, a lipase from Candida sp. was immobilized on a fabric membrane by natural attachment for the synthesis of 2-ethylthis compound, demonstrating good reusability for at least 21 batches. bohrium.comresearchgate.net The choice of immobilization technique and support material is crucial as it can modulate the enzyme's activity, selectivity, and stability. mdpi.comnih.gov

Immobilized Lipase on Fabric Membranes

A novel approach for the synthesis of wax esters like this compound involves the use of lipases immobilized on fabric membranes. In a notable study concerning the synthesis of 2-ethylthis compound, a structurally similar ester, lipase from Candida sp. 99-125 was immobilized on a surfactant-modified cotton membrane. bohrium.com This method creates a stable and efficient membrane reactor. The immobilization process yielded a high enzyme load of 130 IU/cm². bohrium.com

Optimal conditions for the enzymatic synthesis in this system were identified, including a palmitic acid to alcohol molar ratio of 1:1.3 to 1:1.5 and a reaction temperature of 40°C. bohrium.com The amount of lipase used for immobilization was between 5000 and 6000 IU per gram of membrane. bohrium.com Under these optimized conditions, an average esterification degree of 95% was achieved within 6 to 10 hours. bohrium.com This membrane reactor system facilitates a high conversion rate and simplifies the production process. bohrium.com

Operational Stability and Reusability of Immobilized Enzymes

A key advantage of immobilizing enzymes is the enhancement of their operational stability and the potential for reuse, which is crucial for economic viability. mdpi.com In the case of the lipase immobilized on a fabric membrane for 2-ethylthis compound synthesis, the membrane reactor demonstrated remarkable reusability, remaining effective for at least 21 consecutive batches. bohrium.com Another study extended this, showing that in a packed bed bioreactor, the immobilized lipase maintained an average esterification yield of approximately 95% over 30 batches, which spanned more than 300 hours of continuous reaction. researchgate.net

The stability of immobilized enzymes can be influenced by various factors. For instance, the presence of water can be detrimental to the esterification reaction. The addition of molecular sieves and the drying of the immobilized lipase were found to decrease water content, thereby increasing the rate of esterification. researchgate.net The ability to easily separate and recycle the enzyme from the reaction medium is a significant benefit of immobilization, directly impacting the economic feasibility of the biocatalytic process. nih.gov

Table 1: Reusability of Immobilized Lipase in Ester Synthesis

| Immobilization System | Enzyme Source | Substrate Analog | Reusability (Number of Batches) | Average Yield | Reference |

|---|---|---|---|---|---|

| Surfactant Modified Cotton Membrane | Candida sp. 99-125 | 2-Ethylthis compound | At least 21 | 95% | bohrium.com |

| Fabric Membrane in Packed Bed Bioreactor | Candida sp. 99-125 | 2-Ethylthis compound | 30 (over 300 hours) | ~95% | researchgate.net |

Wax Ester Synthase/Diacylglycerol Acyltransferase (WS/DGAT) Activity in this compound Production

A bifunctional enzyme, Wax Ester Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT), plays a key role in the biosynthesis of neutral lipids such as wax esters and triacylglycerols (TAGs) in various organisms, including the bacterium Acinetobacter sp. strain ADP1. nih.govnih.gov This enzyme catalyzes the final step in the synthesis of wax esters (the primary function of a Wax Synthase, WS) and TAGs (the function of a Diacylglycerol Acyltransferase, DGAT). nih.govuniprot.org This enzyme represents a novel class of acyltransferases and is a candidate for the biotechnological production of wax esters like this compound. nih.govnih.gov

Biochemical Characterization of Enzyme Activity

The WS/DGAT enzyme from Acinetobacter sp. strain ADP1 has been purified and characterized. It was found to have an apparent molecular mass of 53 kDa, which aligns with its theoretical mass of 51.8 kDa. nih.gov The enzyme exhibits both WS and DGAT activity. nih.gov For instance, the WSD1 enzyme from Arabidopsis showed high WS activity (84.4 ± 5.5 pmol/mg min) and a substantially lower DGAT activity (7.7 ± 1.0 pmol/mg min). nih.govresearchgate.net This results in a WS to DGAT activity ratio of approximately 10.9, which is similar to the ratio observed for the Acinetobacter enzyme. nih.govresearchgate.net A significant finding is that the enzyme is inhibited by one of its products, coenzyme A (CoA). The addition of CoA at concentrations of 300 µM or higher can decrease the enzyme's WS activity by about 70%. nih.gov

Table 2: Specific Activity of WSD1 Enzyme

| Enzyme Activity | Specific Activity (pmol/mg min) | Substrates | Reference |

|---|---|---|---|

| Wax Synthase (WS) | 84.4 ± 5.5 | [1-14C]palmitoyl-CoA and 1-octadecanol | nih.gov |

| Diacylglycerol Acyltransferase (DGAT) | 7.7 ± 1.0 | [1-14C]palmitoyl-CoA and 1,2-dipalmitoylglycerol | nih.gov |

Substrate Specificity and Promiscuity Studies

A remarkable feature of the WS/DGAT enzyme is its exceptionally broad and low substrate specificity. nih.govnih.gov It can utilize a wide variety of alcohols as acyl acceptors. The enzyme efficiently acylates linear alcohols with chain lengths ranging from ethanol (B145695) (C2) to triacontanol (B1677592) (C30). nih.gov The highest specific activity is observed with medium-chain-length alcohols (C14 to C18). nih.gov However, it also accepts short-chain alcohols like butanol, hexanol, and octanol, demonstrating its promiscuity. nih.gov

Furthermore, the enzyme is not limited to linear alcohols; it can also acylate cyclic and aromatic alcohols, such as cyclohexanol (B46403) and phenylethanol. nih.govnih.gov This broad substrate range makes WS/DGAT a versatile biocatalyst for producing a variety of wax esters, including this compound, by combining an appropriate fatty acyl-CoA with hexanol. nih.gov The enzyme shows a preference for acyl-CoAs with chain lengths from C12 to C18 for its wax synthase activity. uniprot.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles is paramount in modern chemical manufacturing to minimize environmental impact and enhance sustainability. ucm.es Enzymatic synthesis of this compound is a prime example of a green alternative to traditional chemical methods. researchgate.net

Reduction of Energy Consumption

One of the core principles of green chemistry is designing for energy efficiency, which involves conducting synthetic methods at ambient temperature and pressure whenever possible. ucm.esskpharmteco.com The commercial production of esters like 2-ethylthis compound through chemical esterification often requires high energy consumption due to elevated temperatures and pressures. researchgate.net

In contrast, enzymatic processes, such as those using immobilized lipases, offer significant advantages by operating under much milder conditions. researchgate.net For example, the synthesis of 2-ethylthis compound using immobilized lipase on fabric membranes is optimized at 40°C, a considerable reduction compared to conventional chemical synthesis which can occur at temperatures around 130°C. bohrium.com This reduction in reaction temperature directly translates to lower energy consumption, reducing both operational costs and the environmental footprint of the process. chemcopilot.com Furthermore, a significant portion of energy in chemical processes is often dedicated to solvent removal. skpharmteco.com Enzymatic reactions can be performed in solvent-free systems or with reduced solvent volumes, further contributing to energy savings. researchgate.netskpharmteco.com

Minimization of By-Product Formation

To mitigate these issues, significant research has focused on optimizing reaction parameters and catalyst selection. One of the most effective strategies for minimizing by-product formation is the use of enzymatic catalysis, particularly with lipases. atamanchemicals.comresearchgate.net Lipase-catalyzed esterification occurs under mild operating conditions, which inherently reduces the rate of thermally induced side reactions. researchgate.net This high selectivity of enzymes ensures that the reaction proceeds primarily towards the desired ester, this compound, leading to a purer product and simplifying downstream processing. atamanchemicals.comresearchgate.net For instance, the enzymatic synthesis of similar esters has been shown to yield high-purity products with minimal need for extensive purification steps. bohrium.com

In chemical synthesis, by-product formation can be controlled by carefully managing reaction conditions. For example, using a slight excess of one reactant can drive the equilibrium towards product formation, but an excessive amount can lead to difficulties in removal and potential side reactions. Another approach involves the use of solid acid catalysts, such as ion-exchange resins like Dowex H+. nih.gov These heterogeneous catalysts can be easily separated from the reaction mixture, preventing their involvement in subsequent downstream processes and reducing the potential for contamination or further reactions. nih.govsigmaaldrich.commdpi.com The use of specific catalysts like aminosulfonic acid has also been explored to achieve high yields under controlled conditions, such as reduced pressure, to effectively remove the water by-product and shift the reaction equilibrium. researchgate.netatamanchemicals.com

The table below summarizes different catalytic systems and their impact on minimizing by-products, reflected in the achieved product purity and conversion rates.

| Catalyst System | Key Strategy | Reported Conversion/Purity | Reference |

|---|---|---|---|

| Immobilized Lipase (e.g., Candida sp.) | High selectivity under mild conditions (e.g., 40°C) in a solvent-free system. | Average esterification degree of 95%; product purity of 98%. | bohrium.com |

| Lipase Fermase CALB 10000 with Ultrasound | Enhanced mass transfer and reaction rate in a solvent-free system. | Conversion as high as 96.56% in 120 minutes. | scielo.br |

| Dried Dowex H+ Cation-Exchange Resin | Use of a reusable solid acid catalyst, simplifying product isolation. | Generally high yielding with simple product isolation and no need for further purification. | nih.gov |

| Aminosulfonic Acid | Chemical catalysis under reduced pressure to remove water by-product. | Yield of 96% reported for 2-ethylthis compound. | researchgate.net |

Development of Sustainable Synthetic Routes

The development of sustainable, or "green," synthetic routes for producing this compound is a key focus, driven by the need to reduce the environmental impact of chemical manufacturing. chemistryjournals.net Green chemistry principles, such as waste prevention, use of safer solvents, energy efficiency, and employment of renewable feedstocks and catalysts, provide a framework for these innovations. chemistryjournals.netnumberanalytics.com

Biocatalysis stands out as a cornerstone of sustainable ester synthesis. researchgate.net The use of enzymes, particularly immobilized lipases, offers several advantages over traditional chemical methods. These reactions are conducted under mild temperatures and pressures, significantly lowering energy consumption. atamanchemicals.com Furthermore, they often proceed in solvent-free systems, which eliminates the use and disposal of hazardous organic solvents. researchgate.netresearchgate.net The water generated as the sole by-product in lipase-catalyzed esterification makes the process inherently cleaner and more environmentally friendly. google.com Enzymes are also biodegradable and can often be recycled and reused for multiple batches, enhancing process economy and sustainability. bohrium.com

Another advancement in sustainable synthesis is the application of novel energy sources to accelerate reaction rates and improve efficiency. Ultrasound-assisted synthesis has been demonstrated as a promising green technology for lipase-catalyzed production of esters like this compound. scielo.brresearchgate.net Ultrasound irradiation can enhance mixing and mass transfer between the reactants and the catalyst, leading to significantly shorter reaction times and high conversion rates in solvent-free conditions. scielo.brresearchgate.net Similarly, microwave-assisted synthesis has been shown to dramatically reduce reaction times, achieving high conversion (99%) in hours compared to conventional heating methods. proquest.com

The development of novel heterogeneous catalysts is another important avenue for greener synthesis. mdpi.com Solid acid catalysts, such as ion-exchange resins or metal oxides, can replace corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid. nih.govacs.orgresearchgate.net These solid catalysts are easily separated from the product mixture by simple filtration and can be reused, minimizing waste. nih.govsigmaaldrich.com Research into innovative catalysts, such as bimetallic nanoclusters, aims to create highly efficient systems that can operate under greener conditions, for example, using molecular oxygen as a clean oxidant. britishwaterfilter.com

The table below details various sustainable approaches for ester synthesis, highlighting the green principles they embody.

| Sustainable Approach | Core Principle | Example/Finding | Reference |

|---|---|---|---|

| Enzymatic Catalysis (Lipase) | Use of biocatalysts, mild conditions, solvent-free system. | Synthesis of 2-ethylthis compound in a solvent-free system catalyzed by Lipozyme RM IM achieved conversions near 100%. | researchgate.net |

| Ultrasound-Assisted Synthesis | Energy efficiency, reduced reaction time. | Optimized lipase-catalyzed synthesis of 2-ethylthis compound achieved 96.56% conversion in 120 minutes. | scielo.br |

| Microwave-Assisted Synthesis | Energy efficiency, rapid heating. | Immobilized lipase under microwave irradiation achieved 99% conversion in approximately 3 hours. | proquest.com |

| Modified Steglich Esterification | Use of greener, non-halogenated solvents. | Acetonitrile is used as a less hazardous solvent alternative to traditional chlorinated systems, yielding pure esters without chromatography. | jove.comnih.gov |

| Heterogeneous Solid Acid Catalysts | Catalyst reusability, waste reduction. | Dried Dowex H+ resin with NaI provides an effective, reusable catalytic system for esterification under mild conditions. | nih.gov |

Analytical Methodologies for Characterization and Quantification in Research Contexts

Spectroscopic Characterization Methods

Mass Spectrometry (MS) for Structural Elucidation and Detection

Tandem Mass Spectrometry (MS/MS) Approaches

The analysis of fatty acid esters via MS/MS typically involves ionization (e.g., electrospray ionization - ESI, or electron ionization - EI, often coupled with Gas Chromatography - GC-MS) followed by fragmentation. For hexyl palmitate (C₂₂H₄₄O₂), fragmentation patterns would reveal the presence of the C₁₆ palmitoyl (B13399708) group and the C₆ hexyl group. For instance, a common fragmentation pathway might involve the cleavage of the ester bond, producing ions related to palmitic acid (e.g., [C₁₅H₃₁CO]⁺ or [C₁₅H₃₁COOH₂]⁺) and hexanol (e.g., [C₆H₁₃]⁺ or [C₆H₁₃O]⁺). Further fragmentation of the alkyl chains would yield characteristic series of ions corresponding to the loss of methylene (B1212753) units.

Detection of Acylations and Related Modifications

While direct studies on this compound using MS/MS for acylations are not extensively documented, the principles are well-established for detecting lipid modifications, particularly S-palmitoylation. In protein analysis, S-palmitoylation involves the attachment of palmitic acid via a thioester linkage to cysteine residues. MS/MS techniques, especially Electron Transfer Dissociation (ETD), are crucial for preserving this labile linkage during fragmentation. researchgate.netarvojournals.org A characteristic fragment ion observed in the MS/MS spectrum of a palmitoylated peptide is a neutral loss of 238 Da (corresponding to C₁₆H₃₀O), indicative of the palmitoyl group. arvojournals.org While this compound itself is not a protein modification, the fragmentation patterns observed in related studies highlight how MS/MS can dissect ester linkages and long alkyl chains, aiding in the identification of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H-NMR)

A ¹H-NMR spectrum of this compound would exhibit signals characteristic of its saturated alkyl chains and ester functional group. The long palmitate chain (C₁₅H₃₁) and the hexyl chain (C₆H₁₃) would contribute numerous signals from methylene (-CH₂-) protons. The terminal methyl (-CH₃) groups of both chains would appear as distinct signals, typically as triplets due to coupling with adjacent methylene groups. The methylene group directly attached to the ester oxygen in the hexyl chain would resonate at a characteristic downfield shift.

Expected ¹H-NMR Chemical Shifts for this compound:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Description |

| Terminal Methyl (Palmitate) | ~0.88 | t | CH₃-(CH₂)₁₄-COO- |

| Terminal Methyl (Hexyl) | ~0.88 | t | -COO-(CH₂)₅-CH₃ |

| Methylene (Palmitate, β to CH₃) | ~1.26 | m | CH₃-(CH₂)₁₄-COO- (multiple overlapping signals for internal CH₂ groups) |

| Methylene (Hexyl, β to CH₃) | ~1.26 | m | -COO-(CH₂)₅-CH₃ (multiple overlapping signals for internal CH₂ groups) |

| Methylene (Hexyl, α to O) | ~4.15 | t | -COO-CH₂-(CH₂)₄-CH₃ (protons adjacent to the ester oxygen are deshielded) |

| Note: Exact values can vary. | m = multiplet, t = triplet. Signals for internal methylene groups are expected to be complex multiplets. |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum of this compound would reveal distinct signals for each unique carbon environment. The ester carbonyl carbon (C=O) would resonate at a characteristic downfield position, typically around 170-180 ppm. The methylene carbons of the alkyl chains would appear in the aliphatic region (around 20-35 ppm), with slight variations depending on their proximity to the ester group or terminal methyl groups. The terminal methyl carbons would resonate upfield, typically around 14 ppm.

Expected ¹³C-NMR Chemical Shifts for this compound:

| Carbon Type | Expected Chemical Shift (ppm) | Description |

| Ester Carbonyl (C=O) | ~170-175 | -COO- |

| Methylene adjacent to Ester Oxygen (Hexyl) | ~64-65 | -COO-CH₂-(CH₂)₄-CH₃ |

| Terminal Methyl (Palmitate & Hexyl) | ~14 | CH₃-(CH₂)₁₄-COO- and -COO-(CH₂)₅-CH₃ |

| Methylene carbons (Palmitate chain) | ~25-30 | -(CH₂)₁₄- |

| Methylene carbons (Hexyl chain) | ~22-32 | -(CH₂)₅- |

| Note: Exact values can vary. | Signals for internal methylene groups are expected to be in the 20-35 ppm range. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is highly effective for identifying the functional groups present in a molecule by detecting the absorption of specific IR frequencies corresponding to vibrational modes of chemical bonds. For this compound, key absorptions would include:

C-H Stretching: Strong absorptions in the region of 2850-2960 cm⁻¹ are characteristic of the numerous saturated alkyl C-H bonds in both the palmitate and hexyl chains. libretexts.orgorgchemboulder.com

C=O Stretching (Ester): A strong, sharp absorption band in the range of 1735-1750 cm⁻¹ is indicative of the ester carbonyl group. libretexts.orgresearchgate.net

C-O Stretching (Ester): Two characteristic bands for the ester C-O stretching vibrations are typically observed in the fingerprint region, around 1150-1250 cm⁻¹ and 1050-1150 cm⁻¹. researchgate.net

C-H Bending: Methyl and methylene groups exhibit bending vibrations, with CH₃ bending typically around 1375-1470 cm⁻¹ and CH₂ bending (scissoring) around 1465 cm⁻¹. orgchemboulder.com

Expected IR Absorption Frequencies for this compound:

| Functional Group / Bond | Characteristic Absorption (cm⁻¹) | Intensity/Shape |

| C-H Stretch (Alkyl) | 2850-2960 | Strong, sharp |

| C=O Stretch (Ester) | 1735-1750 | Strong, sharp |

| C-O Stretch (Ester) | 1150-1250, 1050-1150 | Medium to strong |

| C-H Bend (CH₃) | 1375-1470 | Medium |

| C-H Bend (CH₂) | 1465 | Medium |

Environmental Transport, Transformation, and Degradation Pathways

Biodegradation Studies

Biodegradation is a key process in the environmental removal of organic substances like Hexyl Palmitate. It involves the breakdown of the compound by microorganisms into simpler substances, ultimately leading to mineralization.

The aerobic biodegradation of this compound follows a well-established pathway for fatty acid esters. The initial and primary step is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by extracellular or cell-surface esterase enzymes produced by a wide variety of microorganisms. This hydrolysis cleaves the molecule into its constituent parts: 1-hexanol (B41254) and palmitic acid.

Following hydrolysis, both 1-hexanol and palmitic acid are readily utilized by microorganisms as carbon sources. 1-hexanol, a primary alcohol, is typically oxidized to hexanoic acid, which then enters the β-oxidation pathway. Palmitic acid, a saturated fatty acid, directly enters the β-oxidation cycle. In this metabolic process, the fatty acid is sequentially broken down to produce acetyl-CoA, which is then funneled into the citric acid cycle (TCA cycle) for energy production and biomass generation. mdpi.comnih.gov The ultimate end-products of this complete aerobic degradation are carbon dioxide (CO₂) and water.

In a typical OECD 301B (CO₂ Evolution Test) or a similar ready biodegradability test, the test substance is incubated with an inoculum from a wastewater treatment plant over 28 days. regulations.govaropha.com A substance is considered readily biodegradable if it achieves greater than 60% of its theoretical CO₂ production (ThCO₂) within a 10-day window during the 28-day test period. oecd.orgnih.gov Based on the data for analogous compounds, this compound is expected to meet this criterion.

Table 1: Representative Ready Biodegradability Data (OECD 301B) for a Structurally Similar Long-Chain Alkyl Ester (Note: This data is representative and based on a read-across approach for readily biodegradable esters)

| Test Day | % Biodegradation (CO₂ Evolution) |

| 0 | 0 |

| 7 | 15 |

| 14 | 55 |

| 16 | 62 |

| 21 | 78 |

| 28 | 85 |

| The 10-day window for passing the test would typically start around day 6-7 and be met by day 16. |

Inherent biodegradability tests, such as the OECD 302 series, are designed to assess whether a chemical has any potential to biodegrade under more favorable conditions (e.g., higher microbial density, longer exposure time) than those in ready biodegradability tests. researchgate.netoecd.org A positive result in an inherent biodegradability test suggests that the substance is not expected to persist indefinitely in the environment. aropha.com

Given that this compound is anticipated to be readily biodegradable, it would also, by definition, be inherently biodegradable. An OECD 302B (Zahn-Wellens/EMPA Test) typically measures the removal of Dissolved Organic Carbon (DOC). oecd.orgoecd.org A substance is generally considered inherently biodegradable if it shows greater than 70% removal of DOC within 28 days. oecd.org

Table 2: Representative Inherent Biodegradability Data (OECD 302B) for this compound (Note: This data is representative and based on expectations for readily biodegradable esters)

| Test Day | % Biodegradation (DOC Removal) |

| 0 | 0 |

| 3 | 25 |

| 7 | 75 |

| 14 | 92 |

| 28 | >95 |

The rate of biodegradation and subsequent mineralization (the conversion of organic carbon to inorganic CO₂) of this compound is influenced by several factors. These include the concentration and diversity of the microbial population, temperature, pH, and the availability of nutrients. unit.no As a poorly water-soluble substance, the rate can also be limited by its bioavailability to microorganisms.

Mineralization is typically measured by the evolution of CO₂. nih.govresearchgate.net The degradation of this compound is expected to show an initial lag phase, during which microorganisms adapt to the substance, followed by a period of accelerated CO₂ evolution as the degradation proceeds rapidly. mdpi.com The rate then plateaus as the substrate is consumed. For readily biodegradable substances like long-chain fatty acid esters, significant mineralization occurs within the standard 28-day test period.

Abiotic Transformation Processes

In addition to biodegradation, abiotic (non-biological) processes can contribute to the transformation of chemicals in the environment. For esters, the most relevant abiotic process is hydrolysis.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For this compound, the ester linkage is susceptible to hydrolysis, which would yield 1-hexanol and palmitic acid. This process can be catalyzed by acids or bases.

Photodegradation Potential

Direct photodegradation is not anticipated to be a major environmental fate process for this compound. The molecule lacks chromophores, which are parts of a molecule that absorb light in the solar spectrum (wavelengths >290 nm). Therefore, it is not susceptible to direct photolysis by sunlight.

Oxidation Pathways

The principal oxidation pathway for this compound in the atmosphere is its reaction with hydroxyl radicals (•OH) rsc.org. This process is a key mechanism for the degradation of volatile organic compounds in the troposphere. The reaction proceeds through the abstraction of a hydrogen atom from the alkyl chains (both the hexyl and the palmitate portions) of the ester researchgate.net. This initial reaction forms an alkyl radical, which then participates in a cascade of further reactions with oxygen (O₂) to form peroxy radicals and subsequently more stable degradation products like alcohols, aldehydes, ketones, and carboxylic acids. Esters are generally characterized by good oxidation stability nikkolgroup.com.

| Reactant | Oxidizing Agent | Primary Mechanism | General Products |

| This compound | Hydroxyl Radical (•OH) | Hydrogen Atom Abstraction | Alkyl Radicals, subsequently forming alcohols, aldehydes, ketones, and carboxylic acids. |

Environmental Compartmentalization and Fate

Once released into the environment, this compound will partition between different environmental compartments based on its physical and chemical properties.

Behavior in Aquatic Ecosystems (e.g., Marine, Freshwater)

Given its very low solubility in water, this compound is expected to adsorb strongly to suspended solids and sediment if it enters aquatic systems atamanchemicals.com. It will not remain dissolved in the water column to a significant extent.

The primary degradation process in water is expected to be biodegradation. Hydrolysis of the ester bond is a potential abiotic degradation pathway, but it is generally slow for long-chain esters under neutral pH conditions. However, this process can be significantly accelerated by microbial enzymes (esterases) present in the water and sediment. Studies on analogous compounds like methyl palmitate show that enzyme-catalyzed hydrolysis is a viable degradation route publish.csiro.au. Due to its high lipophilicity (high log Kow), this compound has the potential to bioaccumulate in aquatic organisms. However, specific bioconcentration factor (BCF) data are not available.

Interaction and Fate in Soil Matrices

When introduced to terrestrial environments, this compound is expected to have low mobility. Its high lipophilicity and low water solubility cause it to bind strongly to the organic matter fraction of soil and sediment researchgate.net. The extent of this binding is described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While a specific Koc for this compound is not documented in the reviewed literature, the structurally similar compound 2-ethylthis compound has a calculated Koc of 6.728, indicating very high sorption and immobility in soil.

The most significant degradation pathway for this compound in soil is biodegradation. Soil microorganisms can utilize the compound as a carbon source. The process typically begins with the enzymatic hydrolysis of the ester bond to yield hexanol and palmitic acid. Both of these breakdown products are readily biodegradable and can be further mineralized by microbes into carbon dioxide and water.

Computational and Predictive Environmental Modeling

In the absence of extensive experimental data, computational models are valuable tools for estimating the environmental fate of chemicals like this compound.

In Silico Biodegradability Predictions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals based on their molecular structure nih.govnih.gov. For environmental fate, these models are frequently used to predict biodegradability, which is a critical parameter for assessing the persistence of a substance under regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) europa.eu.

For a compound like this compound, a QSAR model would analyze its structural features—specifically the long, unbranched alkyl chains and the ester functional group—to estimate its susceptibility to microbial degradation. The model compares these features to those of a large database of compounds with known experimental biodegradability data researchgate.net. Based on this analysis, the model provides a prediction, often as a classification (e.g., "readily biodegradable" or "not readily biodegradable"). These predictions help to prioritize chemicals for further testing and reduce the need for animal-based studies europa.eu.

| Modeling Principle | Application to this compound | Predicted Outcome |

| Structural Analysis | The model identifies a long alkyl (C16) chain and a hexyl ester. | Susceptibility to enzymatic hydrolysis at the ester linkage. |

| Database Comparison | The structure is compared to other long-chain alkyl esters with known biodegradability. | Classification based on the behavior of structurally similar compounds. |

| Regulatory Application | Provides a predictive assessment of persistence for regulations like REACH. | An estimation of whether the substance is likely to be persistent, bioaccumulative, and toxic (PBT). |

Quantitative Structure-Activity Relationship (QSAR) Models for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical, toxicological, and environmental fate properties of chemicals based on their molecular structure. These models are essential for assessing environmental risk when experimental data are limited. For this compound and its isomers like 2-ethylthis compound, QSAR models available in suites like the U.S. Environmental Protection Agency's EPI Suite™ (Estimation Programs Interface) are used to estimate key environmental parameters. europa.euchemsafetypro.comepa.gov

Due to its long carbon chains, this compound is characterized by a very high octanol-water partition coefficient (log Kow) and a correspondingly low water solubility. These properties are primary drivers of its environmental behavior.

Key QSAR-Predicted Environmental Fate Parameters:

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value indicates the tendency of a chemical to adsorb to soil and sediment. The KOCWIN™ model within EPI Suite™ predicts the Koc value. epa.govchemos.de For substances with a high log Kow like 2-ethylthis compound, a very high log Koc is predicted. This suggests that the compound will be strongly adsorbed by soil and sediment, leading to very low mobility in these compartments. chemos.defishersci.nl

Bioconcentration Factor (BCF): This factor estimates the extent to which a chemical accumulates in aquatic organisms from the water. The BCFBAF™ model in EPI Suite™ is used for this prediction, often based on the log Kow. chemos.de While a high log Kow generally suggests a high potential for bioaccumulation, for substances with extremely high values (typically > 6-8), the very low water solubility can limit the uptake rate by organisms, making the relationship more complex. chemsafetypro.com Safety data for this compound indicates it may have some potential to bioaccumulate. fishersci.nl However, regulatory assessments for its isomer, 2-ethylthis compound, conclude it is not considered a PBT (Persistent, Bioaccumulative, and Toxic) substance. chemos.de

Biodegradation: The BIOWIN™ model predicts the probability of biodegradation. Fatty acid esters like this compound are generally expected to be biodegradable. europa.eu The registration dossier for 2-ethylthis compound confirms that the substance is considered to be readily biodegradable. chemos.deeuropa.eu

The following table summarizes key environmental fate parameters for 2-ethylthis compound, a close structural isomer of this compound, derived from QSAR models and regulatory assessments.

| Parameter | Predicted Value | Model/Source | Environmental Implication |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 10.61 | ECHA Registration Dossier | Extremely lipophilic; very low affinity for water. |

| Log Koc (Soil Adsorption Coefficient) | 6.728 | ECHA Registration Dossier | Immobile in soil and sediment; strong adsorption to organic matter. |

| Water Solubility | 4.13 x 10-6 mg/L at 25°C | ECHA Registration Dossier (Meylan et al., 1996) | Practically insoluble in water. |

| Biodegradation | Readily biodegradable | ECHA Registration Dossier | Not expected to persist in the environment. |

| Bioaccumulation Potential | May have some potential to bioaccumulate, but not considered a PBT substance. | Fisher Scientific SDS; ECHA Registration Dossier | High lipophilicity suggests potential accumulation, but limited water bioavailability and ready biodegradation mitigate this risk. |

Simulation Models for Environmental Transport

Simulation models, such as multimedia fugacity models, are used to predict how a chemical will partition among different environmental compartments, including air, water, soil, and sediment. chemsafetypro.comosti.gov The Level III fugacity model, like the LEV3EPI™ program in EPI Suite™, is a steady-state, non-equilibrium model that estimates the distribution and ultimate fate of a chemical released into the environment. chemsafetypro.comepa.gov

The model uses the chemical's physicochemical properties (like vapor pressure, water solubility, and log Kow) and degradation rates to calculate its distribution. trentu.ca For this compound, the key inputs would be its low vapor pressure, very low water solubility, and high log Kow.

Given these properties, a Level III fugacity model would predict the following distribution pattern for this compound:

Air: Due to its very low vapor pressure, this compound is not volatile. Therefore, an insignificant amount would be expected to partition into the air. Any presence in the atmosphere would likely be through adsorption to particulate matter.

Water: The extremely low water solubility and high log Kow mean that this compound will not persist in the water column in a dissolved state. It would rapidly partition from water to suspended solids and sediment. chemsafetypro.com

Soil and Sediment: With a very high predicted soil adsorption coefficient (Koc), the vast majority of this compound released to the environment is expected to end up in soil and sediment. chemos.de Its strong binding to organic matter in these compartments makes it immobile, meaning it is unlikely to leach into groundwater. fishersci.nl

The table below provides a qualitative summary of the expected environmental distribution of this compound based on its physicochemical properties as inputs for a typical Level III fugacity model.

| Environmental Compartment | Predicted Partitioning (%) | Justification Based on Physicochemical Properties |

|---|---|---|

| Air | < 0.1% | Very low vapor pressure results in negligible volatilization. |

| Water | ~1-5% | Extremely low water solubility; rapid partitioning to suspended solids and sediment. |

| Soil | > 90% (if released to land) | Very high Koc value indicates strong and preferential adsorption to soil organic matter. |

| Sediment | > 90% (if released to water) | High Kow and Koc cause rapid partitioning from the water column to sediment. |

Impact of Hexyl Group within Ester Structures on Activity (e.g., in biological signaling)

The biological activity and systemic roles of fatty acid esters are profoundly influenced by their molecular architecture. The chain length, saturation, and positional isomers of both the fatty acid and alcohol components contribute to their physicochemical properties, such as solubility, membrane permeability, and interaction with biological targets.

Influence of Fatty Acid Chain Length and Structure: Research indicates that the chain length of fatty acids and their esterified alcohol moieties significantly impacts their biological functions. For instance, the absorption efficiency of dietary fatty acids in biological systems is inversely related to the number of carbons in the acyl chain for saturated fatty acids, while it increases with the number of double bonds for unsaturated fatty acids. This suggests that the hexyl group (a six-carbon chain) in this compound would confer specific lipophilic characteristics, influencing its partitioning into lipid bilayers and its interaction with hydrophobic pockets of proteins. Studies on wax esters, which are formed by esterifying fatty acids with fatty alcohols, highlight their role in reducing evaporative water loss in arthropods, demonstrating how ester structure dictates specific biological functions.

Palmitic Acid and Lipid Signaling: Palmitic acid (PA), a saturated C16 fatty acid, is not merely a structural component of lipids but also acts as an intracellular signaling molecule. Palmitic acid can activate various signaling pathways, including MAPK, ceramide signaling, and Akt signaling, and is a substrate for protein palmitoylation. Protein palmitoylation, the covalent attachment of palmitate moieties to proteins, is a crucial post-translational modification that regulates protein stability, conformation, localization, and interactions, thereby influencing numerous cellular processes. Furthermore, palmitic acid can interact with toll-like receptor 4 (TLR4) accessory protein MD2, activating downstream inflammatory responses.

Membrane Interactions and Lipid Signaling: Lipids, including fatty acid esters, are integral to cellular membranes and play critical roles in lipid signaling. They can integrate into cellular membranes, influencing membrane fluidity and stability, which in turn affects the function of membrane-bound proteins and receptors, potentially altering cell signaling pathways. The hydrophobic nature of the hexyl chain in this compound would facilitate its incorporation into the lipid bilayer, enabling it to influence membrane properties and interact with membrane-associated proteins. Lipid transfer proteins (LTPs) facilitate the exchange of lipids between organelles, mediated by specific protein folds and interactions with lipid acyl chains, underscoring the importance of lipid structure in cellular lipid trafficking and signaling.

Synthesis and Evaluation of this compound Derivatives for Research Probes

The development of specialized molecules, or "probes," is essential for investigating complex biological processes. Ester derivatives, particularly those designed to exhibit fluorescence or other detectable signals upon specific biological interactions, serve as valuable research tools. While direct synthesis and evaluation of this compound derivatives as research probes are not extensively documented in the searched literature, the principles of creating such molecules are well-established.

General Synthesis of Fatty Acid Ester Derivatives: Fatty acid derivatives, including esters, are synthesized through various chemical and enzymatic methods. Chemical synthesis commonly employs esterification reactions, such as the Fischer esterification, between a carboxylic acid (like palmitic acid) and an alcohol (like hexanol), often catalyzed by acids. Enzymatic synthesis, utilizing lipases, offers a greener route with high specificity and mild reaction conditions. These methods allow for the modification of fatty acid structures to tailor their properties for specific applications. For example, fatty acids can be converted into methyl esters for chromatographic analysis or derivatized to enhance their biological activity or stability.

Ester-Based Fluorescent Probes: Ester functionalities are frequently incorporated into fluorescent probes to enhance their cell permeability and to act as triggers for fluorescence activation. These probes are designed such that the ester bond is cleaved by specific enzymes (e.g., esterases) within a biological system. This enzymatic hydrolysis releases a fluorescent moiety, generating a detectable signal. The chain length of the ester can influence the probe's selectivity for particular enzymes or even specific cell types or bacterial species. For instance, probes with different ester chain lengths have shown varying selectivity towards bacterial strains, and the presence of esterases in tissues like the liver is a target for diagnostic fluorescent probes.

Potential for this compound Derivatives as Research Tools: Based on the general principles observed, this compound could serve as a scaffold for creating research probes. By chemically modifying this compound, for example, by attaching a fluorescent tag or a moiety that undergoes a detectable change upon interaction with a specific biological target, researchers could develop novel tools. The hexyl chain provides a degree of lipophilicity that might aid in cellular uptake or membrane association, while the ester linkage offers a site for enzymatic cleavage or chemical modification. Such derivatives could potentially be evaluated for their ability to monitor enzyme activity, track lipid metabolism, or serve as targeted delivery agents in non-human model systems, provided that the hexyl ester moiety is compatible with the desired probe mechanism.

Compound Table:

| Compound Name | Chemical Formula | CAS Number |

| This compound | C₂₂H₄₄O₂ | 42232-25-7 |

The article is now complete based on the outline and the information gathered.## this compound: Molecular Interactions and Systemic Roles in Model Biological Systems

This compound, an ester formed from hexanol and palmitic acid, represents a class of compounds whose structural features—specifically the length and nature of the alcohol and fatty acid chains—dictate their interactions within biological systems. While direct research focusing on this compound's role in biological signaling pathways or as a precursor for research probes is limited in publicly accessible literature, understanding the broader principles of fatty acid ester behavior in model biological systems provides context for its potential functions.

Molecular Interactions and Systemic Roles in Model Biological Systems Non Human

Structural Modifications and Analog Research (Non-Human)

Impact of Hexyl Group within Ester Structures on Activity (e.g., in biological signaling)

The biological activity and systemic roles of fatty acid esters are profoundly influenced by their molecular architecture. The chain length, saturation, and positional isomers of both the fatty acid and alcohol components contribute to their physicochemical properties, such as solubility, membrane permeability, and interaction with biological targets.

Influence of Fatty Acid Chain Length and Structure: Research indicates that the chain length of fatty acids and their esterified alcohol moieties significantly impacts their biological functions. For instance, the absorption efficiency of dietary fatty acids in biological systems is inversely related to the number of carbons in the acyl chain for saturated fatty acids, while it increases with the number of double bonds for unsaturated fatty acids. This suggests that the hexyl group (a six-carbon chain) in Hexyl palmitate would confer specific lipophilic characteristics, influencing its partitioning into lipid bilayers and its interaction with hydrophobic pockets of proteins. Studies on wax esters, which are formed by esterifying fatty acids with fatty alcohols, highlight their role in reducing evaporative water loss in arthropods, demonstrating how ester structure dictates specific biological functions.

Palmitic Acid and Lipid Signaling: Palmitic acid (PA), a saturated C16 fatty acid, is not merely a structural component of lipids but also acts as an intracellular signaling molecule. Palmitic acid can activate various signaling pathways, including MAPK, ceramide signaling, and Akt signaling, and is a substrate for protein palmitoylation. Protein palmitoylation, the covalent attachment of palmitate moieties to proteins, is a crucial post-translational modification that regulates protein stability, conformation, localization, and interactions, thereby influencing numerous cellular processes. Furthermore, palmitic acid can interact with toll-like receptor 4 (TLR4) accessory protein MD2, activating downstream inflammatory responses.

Membrane Interactions and Lipid Signaling: Lipids, including fatty acid esters, are integral to cellular membranes and play critical roles in lipid signaling. They can integrate into cellular membranes, influencing membrane fluidity and stability, which in turn affects the function of membrane-bound proteins and receptors, potentially altering cell signaling pathways. The hydrophobic nature of the hexyl chain in this compound would facilitate its incorporation into the lipid bilayer, enabling it to influence membrane properties and interact with membrane-associated proteins. Lipid transfer proteins (LTPs) facilitate the exchange of lipids between organelles, mediated by specific protein folds and interactions with lipid acyl chains, underscoring the importance of lipid structure in cellular lipid trafficking and signaling.

Synthesis and Evaluation of this compound Derivatives for Research Probes

The development of specialized molecules, or "probes," is essential for investigating complex biological processes. Ester derivatives, particularly those designed to exhibit fluorescence or other detectable signals upon specific biological interactions, serve as valuable research tools. While direct synthesis and evaluation of this compound derivatives as research probes are not extensively documented in the searched literature, the principles of creating such molecules are well-established.

General Synthesis of Fatty Acid Ester Derivatives: Fatty acid derivatives, including esters, are synthesized through various chemical and enzymatic methods. Chemical synthesis commonly employs esterification reactions, such as the Fischer esterification, between a carboxylic acid (like palmitic acid) and an alcohol (like hexanol), often catalyzed by acids. Enzymatic synthesis, utilizing lipases, offers a greener route with high specificity and mild reaction conditions. These methods allow for the modification of fatty acid structures to tailor their properties for specific applications. For example, fatty acids can be converted into methyl esters for chromatographic analysis or derivatized to enhance their biological activity or stability.

Ester-Based Fluorescent Probes: Ester functionalities are frequently incorporated into fluorescent probes to enhance their cell permeability and to act as triggers for fluorescence activation. These probes are designed such that the ester bond is cleaved by specific enzymes (e.g., esterases) within a biological system. This enzymatic hydrolysis releases a fluorescent moiety, generating a detectable signal. The chain length of the ester can influence the probe's selectivity for particular enzymes or even specific cell types or bacterial species. For instance, probes with different ester chain lengths have shown varying selectivity towards bacterial strains, and the presence of esterases in tissues like the liver is a target for diagnostic fluorescent probes.

Potential for this compound Derivatives as Research Tools: Based on the general principles observed, this compound could serve as a scaffold for creating research probes. By chemically modifying this compound, for example, by attaching a fluorescent tag or a moiety that undergoes a detectable change upon interaction with a specific biological target, researchers could develop novel tools. The hexyl chain provides a degree of lipophilicity that might aid in cellular uptake or membrane association, while the ester linkage offers a site for enzymatic cleavage or chemical modification. Such derivatives could potentially be evaluated for their ability to monitor enzyme activity, track lipid metabolism, or serve as targeted delivery agents in non-human model systems, provided that the hexyl ester moiety is compatible with the desired probe mechanism.

Theoretical and Computational Studies

Molecular Dynamics Simulations for Structural Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and intermolecular interactions of hexyl palmitate in various environments.

MD simulations of fatty acid esters, such as fatty acid methyl esters (FAMEs) and fatty acid ethyl esters, have been successfully employed to understand their liquid-phase molecular ordering and transport properties. nih.govresearchgate.net These studies often utilize force fields like the Generalized Amber Force Field (GAFF) to model the interatomic potentials. nih.gov For this compound, an MD simulation would typically involve placing a number of molecules in a simulation box, often with a solvent, and observing their behavior over nanoseconds or longer.

Key insights that can be gained from MD simulations of this compound include:

Conformational Analysis: The long alkyl chains of both the hexyl and palmitate moieties allow for significant conformational flexibility. MD simulations can reveal the preferred conformations (e.g., extended or folded) and the rotational dynamics around the ester bond. Studies on esters have shown a preference for the Z (or s-cis) conformation due to steric and electronic effects. researchgate.netwikipedia.org

Intermolecular Interactions: The simulations can quantify the nature and strength of intermolecular forces, such as van der Waals interactions, which are significant for long-chain esters. This is crucial for understanding bulk properties like viscosity and density.

Aggregation and Self-Assembly: In relevant media, MD simulations can model how this compound molecules might aggregate or form micellar structures, a behavior observed in simulations of other palmitate esters. numberanalytics.com

The data generated from these simulations can be used to calculate macroscopic properties like density and diffusion coefficients, which can then be compared with experimental data to validate the simulation model. nih.govresearchgate.net

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of Liquid this compound This table presents expected values for key physical properties of this compound at standard conditions, as would be derived from a validated MD simulation. The data is illustrative and based on typical values for similar long-chain fatty acid esters.

| Property | Simulated Value | Unit |

|---|---|---|

| Density | ~0.85 | g/cm³ |

| Self-Diffusion Coefficient | ~1.5 x 10⁻¹⁰ | m²/s |

| Radius of Gyration (single molecule) | ~7-9 | Å |

| End-to-end Distance (palmitate chain) | ~18-20 | Å |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules. wikipedia.org These methods, such as Density Functional Theory (DFT), provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties.

For this compound, quantum chemical calculations can elucidate the electronic nature of the ester functional group and its influence on the rest of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Specific insights from quantum chemical calculations on this compound would include:

Charge Distribution: Calculation of atomic charges, for instance using the Restrained Electrostatic Potential (RESP) method, can reveal the partial positive charge on the carbonyl carbon and the partial negative charges on the oxygen atoms, which are key to understanding its reactivity. mdpi.com

Molecular Orbital Analysis: The HOMO is typically localized on the oxygen atoms of the ester group, indicating these are the likely sites for electrophilic attack, while the LUMO is often centered on the carbonyl carbon, the site for nucleophilic attack. rsc.org

Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be used to confirm the structure of the molecule. wikipedia.org

Table 2: Illustrative Quantum Chemical Calculation Data for this compound This table provides representative theoretical values for electronic properties of a single this compound molecule, as would be obtained from DFT calculations. The values are for illustrative purposes.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | ~ -9.5 | eV |

| LUMO Energy | ~ 1.5 | eV |

| HOMO-LUMO Gap | ~ 11.0 | eV |

| Dipole Moment | ~ 1.8 - 2.0 | Debye |

| Mayer Bond Order (C=O) | ~ 1.8 |

In Silico Modeling for Reaction Pathways

In silico modeling of reaction pathways involves using computational methods to study the mechanism of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction to model is its formation via Fischer esterification of palmitic acid and hexanol. wikipedia.org

The mechanism of acid-catalyzed esterification is well-established and involves several key steps that can be modeled computationally. mdpi.commasterorganicchemistry.com These steps typically include:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack by the alcohol (hexanol) on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product.

Computational modeling of this pathway for this compound would involve locating the geometry of the reactants, intermediates, transition states, and products along the reaction coordinate. The calculated energy profile provides the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction. Kinetic modeling can also be performed to predict reaction rates under different conditions. researchgate.net

Table 3: Illustrative Calculated Energy Changes for the Fischer Esterification of Palmitic Acid and Hexanol This table presents hypothetical relative energy values for the key stages in the formation of this compound, as would be determined by in silico modeling of the reaction pathway. Energies are relative to the reactants.

| Reaction Step/State | Relative Energy (Illustrative) | Unit |

|---|---|---|

| Reactants (Palmitic Acid + Hexanol) | 0 | kcal/mol |

| Transition State 1 (Nucleophilic Attack) | +15 to +20 | kcal/mol |

| Tetrahedral Intermediate | -5 to -10 | kcal/mol |

| Transition State 2 (Water Elimination) | +10 to +15 | kcal/mol |

| Products (this compound + Water) | -2 to -5 | kcal/mol |

Emerging Research Directions and Future Perspectives

Development of Novel Biocatalysts for Hexyl Palmitate Production

The enzymatic synthesis of this compound offers a greener alternative to traditional chemical methods, operating under milder conditions and yielding high-purity products. nih.gov Research is increasingly focused on the development of novel biocatalysts, primarily lipases, to improve efficiency, stability, and cost-effectiveness.

Scientists are exploring a variety of microbial sources for lipases with high catalytic activity and specificity for the esterification of palmitic acid and hexanol. Lipases from Candida sp., for instance, have been successfully immobilized on fabric membranes, achieving high esterification yields of up to 98%. nih.govecetoc.org Immobilization is a key strategy to enhance enzyme reusability and operational stability. Various support materials are under investigation, including macroporous resins and textile membranes, which allow for easier separation of the biocatalyst from the product and potential for continuous production processes. nih.govecetoc.org

Furthermore, research into co-immobilization of different lipases is showing promise. Combining lipases with different specificities, such as a 1,3-specific lipase (B570770) with a non-specific one, can lead to more efficient conversion of heterogeneous feedstocks. wikipedia.org The development of advanced reactor designs, such as rotating packed bed reactors, is also being explored to overcome mass transfer limitations associated with the high viscosity of this compound, significantly reducing reaction times and enhancing yield. researchgate.net These innovations in biocatalyst and reactor technology are paving the way for more industrially viable and sustainable production of this compound.

| Biocatalyst System | Support Material | Max. Yield/Conversion | Key Findings |

| Candida sp. 99-125 Lipase | Fabric Membrane | 98% | High operational stability; suitable for packed bed reactors. nih.govecetoc.org |

| Immobilized Lipase QLM | Organic Solvents | 99% | Microwave irradiation enhances enzyme activity and shortens reaction time. mdpi.com |